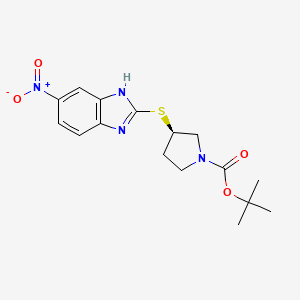
(R)-3-(5-Nitro-1H-benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(5-Nitro-1H-benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoimidazole ring, a pyrrolidine ring, and a tert-butyl ester group, making it a unique molecule with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(5-Nitro-1H-benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzoimidazole Ring: The benzoimidazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Nitration: The benzoimidazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Thioether Formation: The nitrobenzoimidazole is reacted with a suitable thiol compound to form the thioether linkage.
Pyrrolidine Ring Introduction: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where the thioether compound reacts with a suitable pyrrolidine derivative.
Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
化学反应分析
Types of Reactions
®-3-(5-Nitro-1H-benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Corresponding sulfoxides or sulfones
Reduction: Amino derivatives
Substitution: Various substituted thioethers
Hydrolysis: Corresponding carboxylic acid
科学研究应用
Chemistry
In chemistry, ®-3-(5-Nitro-1H-benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its benzoimidazole ring is known to interact with nucleic acids and proteins, making it useful in biochemical assays.
Medicine
In medicine, ®-3-(5-Nitro-1H-benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has potential as a lead compound for the development of new drugs. Its unique structure allows for the modulation of various biological pathways, making it a promising candidate for drug discovery.
Industry
In industry, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for the development of new materials with specific functionalities.
作用机制
The mechanism of action of ®-3-(5-Nitro-1H-benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The benzoimidazole ring can interact with nucleic acids and proteins, modulating their function. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules. The pyrrolidine ring can enhance the compound’s binding affinity to its targets, while the tert-butyl ester group can improve its stability and bioavailability.
相似化合物的比较
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichlorocobalt: A compound with a similar ester group but different core structure.
Uniqueness
®-3-(5-Nitro-1H-benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a benzoimidazole ring, a pyrrolidine ring, and a tert-butyl ester group. This unique structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
属性
分子式 |
C16H20N4O4S |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
tert-butyl (3R)-3-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20N4O4S/c1-16(2,3)24-15(21)19-7-6-11(9-19)25-14-17-12-5-4-10(20(22)23)8-13(12)18-14/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,18)/t11-/m1/s1 |
InChI 键 |
CVSXQJAVZISNMR-LLVKDONJSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B13981059.png)
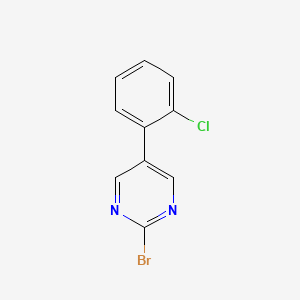
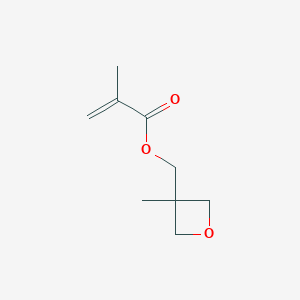
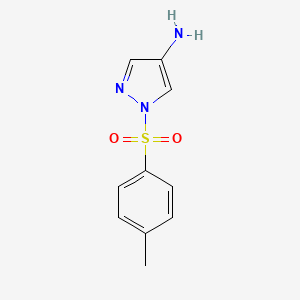
![4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B13981079.png)


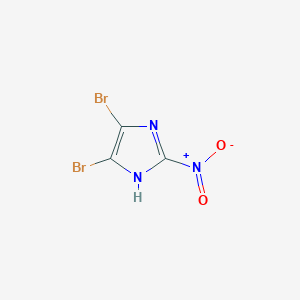
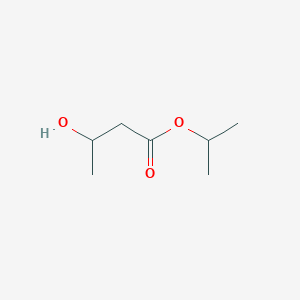
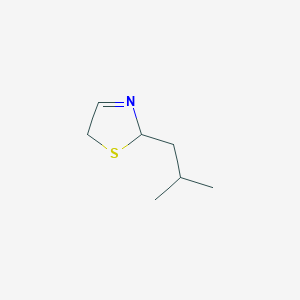
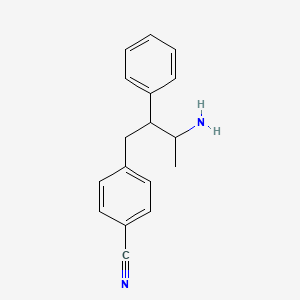
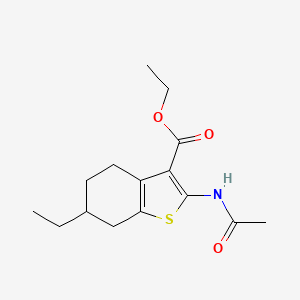
![2-[1,1'-Biphenyl]-4-yl-4-(8-chloro-1-dibenzofuranyl)-6-phenyl-1,3,5-triazine](/img/structure/B13981147.png)

